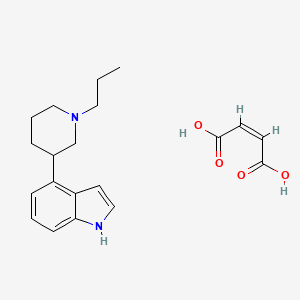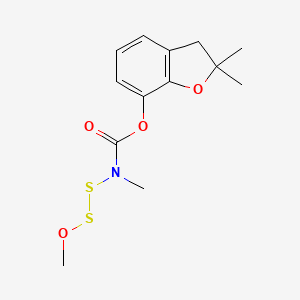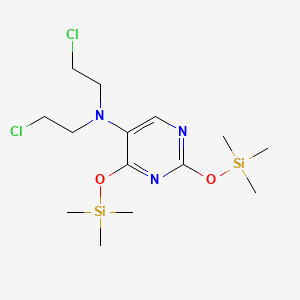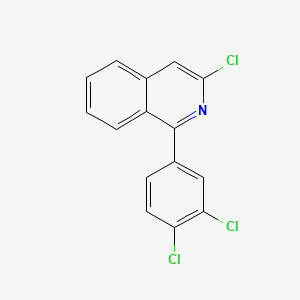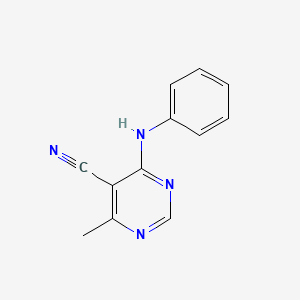
4-Anilino-6-methylpyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and are essential components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE typically involves the reaction of 4-methyl-6-chloropyrimidine-5-carbonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
科学的研究の応用
4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly targeting epidermal growth factor receptor (EGFR) mutations.
Biology: The compound has shown promise in neuroprotective and anti-neuroinflammatory activities.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. For instance, in cancer research, it acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its activity. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-Methyl-6-(phenylamino)pyrimidine-5-carbonitrile derivatives: These compounds have similar structures but with different substituents on the phenyl ring or the pyrimidine ring.
Triazole-pyrimidine hybrids: These compounds combine the pyrimidine ring with a triazole ring, offering different biological activities.
Uniqueness
4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a tyrosine kinase inhibitor and its neuroprotective effects make it a valuable compound for further research and development .
特性
CAS番号 |
89549-71-3 |
|---|---|
分子式 |
C12H10N4 |
分子量 |
210.23 g/mol |
IUPAC名 |
4-anilino-6-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H10N4/c1-9-11(7-13)12(15-8-14-9)16-10-5-3-2-4-6-10/h2-6,8H,1H3,(H,14,15,16) |
InChIキー |
JICRBABGJMNRCM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=N1)NC2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


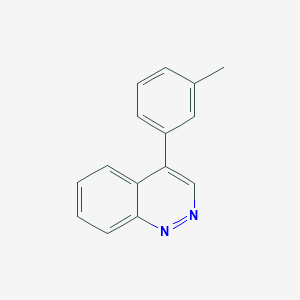


![1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12906028.png)
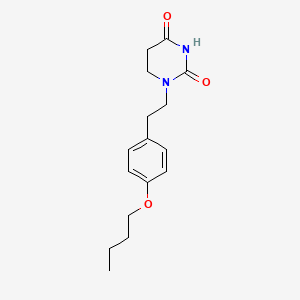
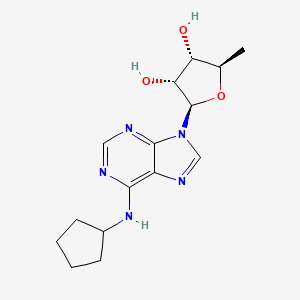
![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)
![5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B12906041.png)
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
